molecular formula C9H9NO2 B13544530 (E)-3-(4-Methylpyridin-2-yl)acrylic acid

(E)-3-(4-Methylpyridin-2-yl)acrylic acid

Cat. No.: B13544530
M. Wt: 163.17 g/mol
InChI Key: DOUZGTPZNJDURD-NSCUHMNNSA-N
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Description

(E)-3-(4-Methylpyridin-2-yl)acrylic acid is an organic compound characterized by the presence of a pyridine ring substituted with a methyl group at the 4-position and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(4-Methylpyridin-2-yl)acrylic acid typically involves the reaction of 4-methylpyridine with an appropriate acrylating agent under controlled conditions. One common method is the use of a palladium-catalyzed Heck reaction, where 4-methylpyridine is reacted with acrylic acid or its derivatives in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. This method allows for better control over reaction parameters and reduces the risk of side reactions . The use of flow reactors also facilitates the scaling up of the production process.

Chemical Reactions Analysis

Types of Reactions: (E)-3-(4-Methylpyridin-2-yl)acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated pyridine derivatives.

Mechanism of Action

The mechanism of action of (E)-3-(4-Methylpyridin-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating biological processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

    2-Methylpyridine: A simpler analog with a methyl group at the 2-position.

    4-Methylpyridine: Lacks the acrylic acid moiety.

    Acrylic Acid: Lacks the pyridine ring.

Uniqueness: (E)-3-(4-Methylpyridin-2-yl)acrylic acid is unique due to the combination of the pyridine ring and the acrylic acid moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

(E)-3-(4-methylpyridin-2-yl)prop-2-enoic acid

InChI

InChI=1S/C9H9NO2/c1-7-4-5-10-8(6-7)2-3-9(11)12/h2-6H,1H3,(H,11,12)/b3-2+

InChI Key

DOUZGTPZNJDURD-NSCUHMNNSA-N

Isomeric SMILES

CC1=CC(=NC=C1)/C=C/C(=O)O

Canonical SMILES

CC1=CC(=NC=C1)C=CC(=O)O

Origin of Product

United States

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